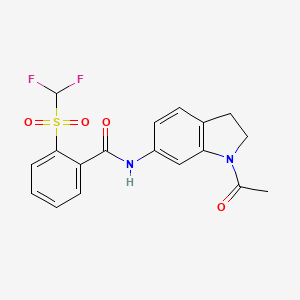

N-(1-acetylindolin-6-yl)-2-((difluoromethyl)sulfonyl)benzamide

CAS No.: 2034408-65-4

Cat. No.: VC5010353

Molecular Formula: C18H16F2N2O4S

Molecular Weight: 394.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034408-65-4 |

|---|---|

| Molecular Formula | C18H16F2N2O4S |

| Molecular Weight | 394.39 |

| IUPAC Name | N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(difluoromethylsulfonyl)benzamide |

| Standard InChI | InChI=1S/C18H16F2N2O4S/c1-11(23)22-9-8-12-6-7-13(10-15(12)22)21-17(24)14-4-2-3-5-16(14)27(25,26)18(19)20/h2-7,10,18H,8-9H2,1H3,(H,21,24) |

| Standard InChI Key | CBSPTEXRIWGPTL-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |

Introduction

Synthesis and Characterization

The synthesis of N-(1-acetylindolin-6-yl)-2-((difluoromethyl)sulfonyl)benzamide typically involves a multi-step process starting from indoline derivatives. The acetylation of the indoline nitrogen followed by coupling with a benzoyl chloride derivative containing the difluoromethylsulfonyl group would be a plausible synthetic route. Characterization of the compound is usually performed using spectroscopic methods such as NMR, IR, and mass spectrometry.

Biological Activities

While specific biological activity data for N-(1-acetylindolin-6-yl)-2-((difluoromethyl)sulfonyl)benzamide is not available, compounds with similar structures have shown promise in various biological assays. For instance, benzamide derivatives have been explored for their antimicrobial and anticancer properties . The presence of the difluoromethylsulfonyl group could potentially enhance the compound's ability to interact with biological targets, although this would require further investigation.

Research Findings and Future Directions

Given the lack of specific research findings on N-(1-acetylindolin-6-yl)-2-((difluoromethyl)sulfonyl)benzamide, future studies should focus on its synthesis, characterization, and biological evaluation. This could involve in vitro assays to assess antimicrobial, anticancer, or other potential biological activities. Additionally, computational modeling studies could provide insights into the compound's potential binding modes with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume